molecular formula C11H12Cl2O2 B13991005 2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane CAS No. 5436-71-5

2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane

Cat. No.: B13991005
CAS No.: 5436-71-5
M. Wt: 247.11 g/mol
InChI Key: DYJPNENXXXIZAQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane is a chemical compound of significant interest in synthetic organic chemistry, primarily serving as a versatile building block and intermediate. Compounds featuring the 1,3-dioxane ring attached to a 2,4-dichlorophenyl group are recognized for their utility in the synthesis of more complex molecules . The 1,3-dioxane functional group is widely employed in organic synthesis as a protecting group for carbonyl functionalities, allowing for selective reactions at other sites on the molecule . The primary research value of this compound stems from its role as a precursor in pharmaceutical development. Structurally similar 1,3-dioxolane and 1,3-dioxane derivatives are critical intermediates in the preparation of active pharmaceutical ingredients, particularly antifungal agents such as ketoconazole and terconazole . The specific stereochemistry and substitution pattern on the dioxane ring can be crucial for the biological activity of the final drug molecule, making intermediates like 2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane valuable for exploring structure-activity relationships . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

5436-71-5

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane

InChI

InChI=1S/C11H12Cl2O2/c1-7-4-5-14-11(15-7)9-3-2-8(12)6-10(9)13/h2-3,6-7,11H,4-5H2,1H3

InChI Key

DYJPNENXXXIZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation of 2,2-Dimethyl-1,3-dioxane-4,6-dione with 2,4-Dichlorobenzaldehyde

A key method reported involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2,4-dichlorobenzaldehyde in ethanol solvent. The process is as follows:

  • Step 1: Preparation of 2,2-dimethyl-1,3-dioxane-4,6-dione is achieved by reacting malonic acid with acetic anhydride in the presence of concentrated sulfuric acid at 303 K, followed by addition of propan-2-one (acetone).
  • Step 2: After isolation, an ethanol solution of 2,4-dichlorobenzaldehyde is added to the reaction mixture.
  • Step 3: The mixture is filtered and concentrated, then allowed to crystallize by slow evaporation of a petroleum ether/acetone (1:1 v/v) solution at room temperature over several days.
  • Outcome: The product crystallizes as 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane, exhibiting boat conformations of the dioxane rings and intermolecular hydrogen bonding in the crystal lattice.
Reagents Conditions Yield/Notes
Malonic acid, acetic anhydride, H2SO4 303 K, stirring, 2 h Formation of dioxane-4,6-dione intermediate
2,4-Dichlorobenzaldehyde in ethanol Room temperature, slow evaporation Crystallization of target compound

This method provides a reliable route with defined crystal structures and is supported by X-ray crystallography data.

Meldrum’s Acid Derivative Route

Another synthetic approach involves the use of Meldrum’s acid derivatives:

  • Meldrum’s acid or its derivatives are reacted with aromatic aldehydes under acidic conditions to form arylmethylidene Meldrum’s acids.
  • These intermediates can undergo cyclization and substitution to yield 1,3-dioxane derivatives bearing aryl groups.
  • Typical reaction conditions include sulfuric acid catalysis, acetic anhydride as dehydrating agent, and acetone as solvent, with reaction temperatures around 20 °C and durations of 6 hours.
  • The product is isolated by filtration, washing, and drying.
Step Reagents/Conditions Outcome
Meldrum’s acid + Ac2O + H2SO4 0 °C to room temperature, 6 h Formation of reactive intermediate
Addition of aromatic aldehyde Stirring, cooling, filtration Formation of substituted dioxane

This route is adaptable for various substituted aromatic groups, including 2,4-dichlorophenyl, and yields are reported around 84%.

Alternative Cyclization and Condensation Methods

  • Some patents describe the condensation of m-dichlorobenzene derivatives with glycerol under catalytic conditions to form dioxolane or dioxane rings substituted with dichlorophenyl groups, followed by further functionalization steps such as esterification.
  • Other methods involve base-catalyzed reactions in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) using bases like sodium carbonate or organic amines to promote ring formation and substitution.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2,4-dichlorobenzaldehyde Malonic acid, acetic anhydride, 2,4-dichlorobenzaldehyde, ethanol 303 K, slow evaporation Not explicitly stated, good crystallization Well-characterized product, reproducible Multi-step preparation of precursor
Meldrum’s acid derivative route Meldrum’s acid, acetic anhydride, sulfuric acid, aromatic aldehyde 0 °C to RT, 6 h ~84 High yield, adaptable to various substituents Requires careful temperature control
Catalytic condensation with glycerol m-Dichlorobenzene, glycerol, catalysts Esterification, recrystallization Not specified Scalable, patent-protected method More complex, involves multiple steps

Research Findings and Notes

  • The crystal structure analysis of the compound prepared by the first method shows the 1,3-dioxane rings adopt a boat conformation, with intermolecular hydrogen bonding contributing to crystal stability.
  • The Meldrum’s acid route is a versatile and efficient method for synthesizing various substituted dioxane derivatives, including the 2,4-dichlorophenyl analog, with good yields and purity.
  • Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading can significantly affect yield and product purity.
  • Some advanced synthetic routes involve phase transfer catalysis and the use of organic bases to improve reaction rates and selectivity.

Summary Table of Key Preparation Parameters

Parameter Method 1 (Dioxane-4,6-dione + Aldehyde) Method 2 (Meldrum’s Acid Derivative) Method 3 (Catalytic Glycerol Condensation)
Starting materials Malonic acid, 2,4-dichlorobenzaldehyde Meldrum’s acid, 2,4-dichlorobenzaldehyde m-Dichlorobenzene, glycerol
Catalyst Sulfuric acid Sulfuric acid Acid catalyst
Solvent Ethanol Acetic anhydride, acetone Various (e.g., acetone, ethanol)
Temperature 303 K (approx. 30 °C) 0 °C to RT Variable, often elevated
Reaction time Several hours + crystallization days 6 hours Variable
Yield Moderate, crystallization dependent ~84% Not specified
Purification Crystallization Filtration, washing Recrystallization

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxane derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or other strong bases in organic solvents.

Major Products

The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Variations

2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane (CAS 83833-32-3)
  • Structure : Five-membered 1,3-dioxolane ring with 2,4-dichlorophenyl, methyl, and propyl groups.
  • Molecular Formula : C₁₃H₁₆Cl₂O₂.
  • Key Difference: The smaller dioxolane ring (5-membered vs.
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4)
  • Structure : Dioxolane ring with two methyl groups (positions 4 and 5) and a dichlorophenyl group.
  • Molecular Formula : C₁₁H₁₂Cl₂O₂.
  • Key Difference: Additional methyl groups increase hydrophobicity, which may enhance membrane permeability in antifungal agents compared to the monomethyl-substituted dioxane .
2-(4-Chlorophenyl)-2-methyl-1,3-dioxane (CAS 10359-12-3)
  • Structure : Six-membered dioxane ring with a single 4-chlorophenyl substituent.
  • Molecular Formula : C₁₁H₁₃ClO₂.
  • Key Difference : The absence of a 2-chloro substituent reduces electron withdrawal, likely decreasing chemical stability and biological activity compared to the dichlorinated analog .

Functional Group Variations in Agrochemicals

Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione)
  • Structure : Oxadiazolidine ring with 3,4-dichlorophenyl and methyl groups.
  • Application : Herbicide.
  • Key Difference : Replacement of the dioxane/dioxolane ring with an oxadiazolidine ring introduces additional nitrogen atoms, altering mode of action (e.g., inhibition of photosynthetic electron transport) .
Terconazole Intermediate (2-(2,4-Dichlorophenyl)-2-methyl-4-hydroxymethyl-1,3-dioxolane)
  • Structure : Dioxolane ring with hydroxymethyl and methyl groups.
  • Application : Precursor to triazole antifungals like terconazole.
  • Key Difference : The hydroxymethyl group enables further functionalization (e.g., bromination, acylation) to introduce triazole moieties, a critical step in antifungal drug synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Key Substituents Application
2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane C₁₁H₁₂Cl₂O₂ 259.12 6-membered 2,4-dichlorophenyl, methyl Research compound
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane C₁₁H₁₂Cl₂O₂ 259.12 5-membered 2,4-dichlorophenyl, 4,5-dimethyl Antifungal intermediate
2-(4-Chlorophenyl)-2-methyl-1,3-dioxane C₁₁H₁₃ClO₂ 212.67 6-membered 4-chlorophenyl, methyl Synthetic intermediate

Biological Activity

2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane is a compound of interest due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant case studies that highlight its significance in various fields, particularly in medicinal chemistry and environmental science.

  • Molecular Formula : C10_{10}H10_{10}Cl2_2O2_2
  • Molar Mass : 221.038 g/mol
  • Structure : The compound features a dioxane ring substituted with a dichlorophenyl group and a methyl group at the 4-position.

The biological activity of 2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane is primarily attributed to its ability to interact with various biological targets. The dichlorophenyl moiety may engage in hydrophobic interactions with proteins, while the dioxane structure could facilitate the compound's solubility and reactivity in biological systems.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to active sites on target enzymes, thereby obstructing substrate access and inhibiting enzymatic activity. This is particularly relevant in the design of inhibitors targeting kinases involved in cancer progression.
  • Electrophilic Reactions : The bromomethyl or other substituents can act as electrophiles, reacting with nucleophilic residues in proteins and altering their function.

Biological Activity

Research indicates that compounds similar to 2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane exhibit various biological activities:

  • Antioxidant Properties : Studies have shown that derivatives exhibit significant antioxidant effects through assays such as ORAC (Oxygen Radical Absorbance Capacity) and LPS-induced pro-inflammatory response evaluations .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against various pathogens, suggesting potential applications in treating infections .

1. Environmental Remediation

A case study involving the removal of 1,4-dioxane from contaminated water supplies illustrates the practical application of dioxane derivatives in environmental science. Granular Activated Carbon (GAC) systems were employed to effectively reduce 1,4-dioxane concentrations below detection limits over several years. This highlights the importance of dioxane derivatives in addressing environmental contaminants .

2. Pharmacological Testing

Activity Type Description Reference
AntioxidantSignificant activity in reducing oxidative stress
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionTargeting DYRK1A for neurodegenerative disease treatment

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of dichlorophenyl-containing precursors with diols. For example, in analogous dioxolane systems, 1,2-propanediol is used under acidic catalysis to form the dioxane/dioxolane ring via ketalization . Reaction temperature (60–80°C), solvent choice (e.g., toluene), and stoichiometric ratios of reagents are critical for minimizing byproducts like unreacted diols or over-oxidized derivatives. Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane?

  • Methodological Answer :

  • ¹H/¹³C NMR : The dichlorophenyl aromatic protons appear as a multiplet (δ 7.2–7.8 ppm), while methyl groups on the dioxane ring resonate as singlets (δ 1.2–1.5 ppm). The dioxane oxygen atoms deshield adjacent protons, splitting signals into distinct multiplets .
  • FTIR : Stretching vibrations for C-O-C (dioxane ring) appear at 1100–1250 cm⁻¹, and C-Cl bonds (aromatic) at 550–750 cm⁻¹. Conformational analysis via FTIR in cryogenic matrices (argon) can resolve low-energy conformers .

Q. What are the dominant conformers of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane, and how do they affect reactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) predict two low-energy conformers due to chair and twist-boat configurations of the dioxane ring. Steric hindrance from the 4-methyl group and electronic effects of chlorine substituents stabilize the chair conformation. Reactivity differences arise in nucleophilic substitutions, where the axial vs. equatorial positioning of substituents alters accessibility .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) elucidate the interaction of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to enzymes like cytochrome P450 or fungal lanosterol 14α-demethylase. The dichlorophenyl moiety’s hydrophobicity and dioxane oxygen’s H-bonding capacity are key for target engagement. Free energy perturbation (FEP) calculations quantify binding energy contributions from substituents .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data for halogenated dioxane derivatives?

  • Methodological Answer : Discrepancies in antifungal/antibacterial assays may stem from variations in microbial strains or assay conditions. Meta-analysis of MIC (Minimum Inhibitory Concentration) data, coupled with QSAR (Quantitative Structure-Activity Relationship) modeling, identifies structural descriptors (e.g., Cl substituent position, logP) that correlate with activity. Cross-validation with in vitro cytotoxicity assays (e.g., MTT on mammalian cells) ensures selectivity .

Q. How does the stereoelectronic effect of chlorine substituents influence the oxidative stability of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane?

  • Methodological Answer : Cyclic voltammetry (CV) reveals oxidation potentials shifted by electron-withdrawing Cl groups, which stabilize the radical intermediates. ESR spectroscopy detects persistent radicals during oxidation. Comparative studies with mono-chlorinated analogs show faster degradation for 2,4-dichloro derivatives due to enhanced electrophilicity at the para position .

Q. What role does 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane play in asymmetric catalysis, and how is enantioselectivity achieved?

  • Methodological Answer : As a chiral auxiliary, the dioxane ring’s rigid structure directs stereochemistry in Pd-catalyzed cross-couplings. Enantioselectivity (>90% ee) is achieved using BINOL-derived phosphine ligands, where the dioxane’s methyl group creates a steric environment favoring one transition state. Kinetic resolution studies (HPLC with chiral columns) validate selectivity .

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